molecular formula C7H5BrN2O B1521724 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1086064-49-4

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1521724
M. Wt: 213.03 g/mol
InChI Key: CVHDUJPKUBAWBD-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound . It has a molecular weight of 213.03 .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is C7H5BrN2O . Its average mass is 213.031 Da and its monoisotopic mass is 211.958511 Da .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a solid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

Research has shown that brominated pyrrolopyridinones are crucial intermediates in the synthesis of biologically active compounds. For instance, the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many bioactive molecules, demonstrates the utility of brominated heterocycles in drug discovery (Wang et al., 2016). Similarly, the facile method for synthesizing N-polyfluoroalkylated heterocycles highlights the role of bromine in enabling carbon-bromine bond cleavage and subsequent reductive debromination processes (Kolomeitsev et al., 1996).

Material Science

Brominated pyrrolopyridines also find applications in material science, particularly in the development of novel pyridine-based derivatives. For example, palladium-catalyzed Suzuki cross-coupling reactions have been used to create new pyridine derivatives with potential applications in liquid crystal technologies and biofilm inhibition (Ahmad et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Given the biological activities of related compounds, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives could be potential candidates for drug discovery research . Further studies are needed to explore its synthesis methods, chemical reactions, and mechanism of action.

properties

IUPAC Name

4-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHDUJPKUBAWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671970
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

CAS RN

1086064-49-4
Record name 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-1H,2H,3H-PYRROLO[2,3-B]PYRIDIN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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